Phenyl(pyridazin-3-yl)methanamine hydrochloride

Descripción

Chemical Identity and Nomenclature

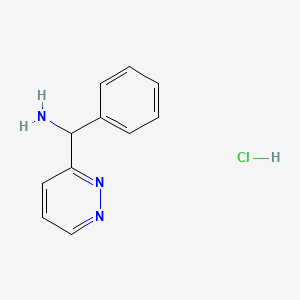

Phenyl(pyridazin-3-yl)methanamine hydrochloride is a heterocyclic compound characterized by the presence of both a pyridazine ring and a phenyl group connected through a methanamine linkage. The compound exists primarily in its hydrochloride salt form, which enhances its stability and solubility properties compared to the free base. The systematic International Union of Pure and Applied Chemistry name for the parent compound is phenyl(pyridazin-3-yl)methanamine, with the molecular formula C₁₁H₁₁N₃ for the free base form.

The chemical structure incorporates a six-membered pyridazine heterocycle containing two adjacent nitrogen atoms at positions 1 and 2, which distinguishes it from other diazine isomers such as pyrimidine and pyrazine. The pyridazine moiety is substituted at the 3-position with a methanamine group bearing a phenyl substituent. This structural arrangement creates a compound with unique physicochemical properties that are of considerable interest in pharmaceutical chemistry research.

Table 1: Chemical Identity Parameters

| Parameter | Value |

|---|---|

| Molecular Formula (free base) | C₁₁H₁₁N₃ |

| Molecular Weight (free base) | 185.22 g/mol |

| Chemical Abstracts Service Registry Number | 1009409-73-7 |

| International Union of Pure and Applied Chemistry Name | phenyl(pyridazin-3-yl)methanamine |

| Simplified Molecular Input Line Entry System | C1=CC=C(C=C1)C(C2=NN=CC=C2)N |

| International Chemical Identifier | InChI=1S/C11H11N3/c12-11(9-5-2-1-3-6-9)10-7-4-8-13-14-10/h1-8,11H,12H2 |

The nomenclature of this compound reflects its structural complexity, incorporating both the pyridazine heterocycle and the phenylmethanamine substituent. Alternative names found in chemical databases include C-Phenyl-C-pyridazin-3-yl-methylamine and 1-PHENYL-1-(PYRIDAZIN-3-YL)METHANAMINE, which emphasize different aspects of the molecular structure. The compound is also referenced by various synonyms in chemical literature, reflecting the diverse naming conventions used across different research contexts.

Historical Development and Discovery Context

The development of phenyl(pyridazin-3-yl)methanamine hydrochloride occurs within the broader historical context of pyridazine chemistry research, which has evolved significantly since the mid-20th century. The pyridazine heterocycle itself has a relatively recent history in pharmaceutical chemistry, with systematic exploration of its therapeutic potential beginning in earnest during the 1960s. The first pyridazine-based herbicide, chloridazone, was introduced to the market in 1964, demonstrating the practical applications of pyridazine-containing compounds in agricultural chemistry.

Research into pyridazine derivatives expanded considerably during the following decades, driven by recognition of their unique physicochemical properties and potential biological activities. The pyridazine ring system exhibits distinctive characteristics, including weak basicity, high dipole moment, and robust hydrogen-bonding capacity, which contribute to its value in drug design and molecular recognition applications. These properties have led to systematic investigation of various pyridazine derivatives, including compounds with methanamine substituents like the subject of this analysis.

The specific compound phenyl(pyridazin-3-yl)methanamine represents part of a broader class of pyridazine derivatives that have been synthesized and evaluated for various applications in medicinal chemistry. The development of synthetic methodologies for preparing such compounds has been an active area of research, with various approaches reported for constructing the pyridazine ring system and introducing substituents at specific positions. The creation of chemical databases and computational tools has facilitated the systematic study of these compounds, with entries for phenyl(pyridazin-3-yl)methanamine appearing in major chemical databases by 2012.

Table 2: Historical Milestones in Pyridazine Chemistry

| Year | Milestone | Significance |

|---|---|---|

| 1964 | Introduction of chloridazone herbicide | First commercial pyridazine-based agricultural chemical |

| 1970s-1980s | Systematic medicinal chemistry exploration | Recognition of pyridazine therapeutic potential |

| 2012 | Database registration of phenyl(pyridazin-3-yl)methanamine | Formal chemical characterization and documentation |

| Recent years | Advanced synthetic methodologies | Development of efficient routes to pyridazine derivatives |

Significance in Heterocyclic Chemistry Research

Phenyl(pyridazin-3-yl)methanamine hydrochloride holds significant importance in heterocyclic chemistry research due to the unique properties of the pyridazine ring system and its potential applications in pharmaceutical development. The pyridazine heterocycle is distinguished by its exceptional physicochemical characteristics, including a high dipole moment of approximately 4.22 Debye, which contributes to enhanced π-π stacking interactions and molecular recognition capabilities. These properties make pyridazine-containing compounds particularly valuable in drug design applications where specific molecular interactions are required.

Research investigations have demonstrated that pyridazine derivatives exhibit reduced cytochrome P450 inhibitory effects compared to other nitrogen heterocycles, which represents a significant advantage in pharmaceutical development. This characteristic reduces the potential for drug-drug interactions, making pyridazine-containing compounds attractive candidates for therapeutic applications. Additionally, the inherent polarity of the pyridazine ring contributes to improved aqueous solubility while potentially reducing interaction with cardiac human ether-à-go-go-related gene potassium channels, both of which are important considerations in drug development.

The synthesis and study of compounds like phenyl(pyridazin-3-yl)methanamine contribute to the broader understanding of structure-activity relationships in pyridazine chemistry. Research has shown that systematic variation of substituents on the pyridazine ring can lead to compounds with diverse biological activities, including potential applications as antimicrobial agents, anticancer compounds, and pharmaceutical intermediates. The methanamine substituent in particular provides opportunities for further chemical modification and incorporation into larger molecular frameworks.

Table 3: Research Applications of Pyridazine Derivatives

| Application Area | Key Properties | Research Focus |

|---|---|---|

| Pharmaceutical intermediates | High polarity, reduced cytochrome P450 inhibition | Building blocks for drug synthesis |

| Molecular recognition | Strong hydrogen bonding, high dipole moment | Host-guest chemistry applications |

| Synthetic methodology | Versatile reactivity patterns | Development of new synthetic routes |

| Structure-activity studies | Systematic substitution patterns | Optimization of biological activities |

Current research trends in pyridazine chemistry emphasize the development of novel synthetic methodologies for accessing diversely substituted pyridazine derivatives. Advanced techniques including microwave-assisted synthesis, combinatorial chemistry approaches, and computational design strategies are being employed to create libraries of pyridazine-containing compounds for screening in various applications. The continued investigation of compounds like phenyl(pyridazin-3-yl)methanamine hydrochloride contributes to this expanding knowledge base and supports the development of new therapeutic agents and chemical tools.

Propiedades

IUPAC Name |

phenyl(pyridazin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3.ClH/c12-11(9-5-2-1-3-6-9)10-7-4-8-13-14-10;/h1-8,11H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCXECSABCELBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NN=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Phenyl(pyridazin-3-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of antitrypanosomal effects and other pharmacological properties. This article reviews its biological activity based on recent studies, highlighting significant findings, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This indicates that it consists of a phenyl group attached to a pyridazin-3-yl moiety, linked through a methanamine group. The hydrochloride salt form enhances its solubility in aqueous environments, which is crucial for biological assays.

Biological Activity Overview

Recent studies have demonstrated that phenyl(pyridazin-3-yl)methanamine hydrochloride exhibits various biological activities, including:

- Antitrypanosomal Activity : The compound has shown promising antitrypanosomal effects against Trypanosoma brucei with an IC50 value indicating effective inhibition at low concentrations.

- Cytotoxicity : Examination of cytotoxic effects on mammalian cell lines reveals that the compound maintains a favorable selectivity index, suggesting minimal toxicity to host cells while effectively targeting pathogens.

Antitrypanosomal Activity

In a study assessing the antitrypanosomal activity of related compounds, phenyl(pyridazin-3-yl)methanamine hydrochloride was evaluated alongside several derivatives. The results are summarized in Table 1 below:

| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| Phenyl(pyridazin-3-yl)methanamine hydrochloride | 4.8 | >100 | >20 |

| 4-phenyl-6-(pyridin-3-yl)pyrimidine | 4.8 | >100 | >20 |

| 2-methoxyphenyl analogue | 19.6 | >100 | >5 |

| 3-bromophenyl derivative | 2.0 | >100 | >50 |

The selectivity index is calculated as the ratio of CC50 to IC50, indicating the compound's potential as a therapeutic agent with low toxicity.

The mechanism by which phenyl(pyridazin-3-yl)methanamine hydrochloride exerts its antitrypanosomal effects remains under investigation. Preliminary studies involving in silico docking and in vitro enzymatic assays suggest that while the compound interacts favorably with target proteins, its inhibition of specific enzymes like rhodesain is limited (maximum inhibition observed was 15% at 50 μM) . This indicates that further optimization may be necessary to enhance its efficacy against trypanosomiasis.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of phenyl(pyridazin-3-yl)methanamine hydrochloride. Modifications to the phenyl or pyridazine rings can significantly influence both potency and selectivity. For example:

- Substituents on the phenyl ring, such as methoxy or bromine groups, have been shown to modulate activity, with electron-donating groups generally enhancing potency.

- The position of substituents also plays a crucial role; for instance, placing a methoxy group at the para position relative to the amine linkage improved antitrypanosomal activity compared to ortho or meta placements.

Case Studies and Research Findings

Several case studies have explored related compounds with similar scaffolds, providing insights into potential therapeutic applications:

- Antimicrobial Activity : Compounds structurally related to phenyl(pyridazin-3-yl)methanamine hydrochloride have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting broader antimicrobial properties .

- Anticancer Potential : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential applications in oncology .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antitrypanosomal Activity

Recent studies have highlighted the antitrypanosomal properties of compounds related to phenyl(pyridazin-3-yl)methanamine hydrochloride. A notable research effort synthesized a series of 4-phenyl-6-(pyridin-3-yl)pyrimidines, which exhibited significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Among these, a derivative with a methoxy group demonstrated an IC50 value of 0.38 μM, indicating potent antitrypanosomal activity with low cytotoxicity towards mammalian cells (L6 cells) .

1.2 Antiproliferative Activity

Phenyl(pyridazin-3-yl)methanamine hydrochloride and its derivatives have also been studied for their antiproliferative effects against various cancer cell lines. For instance, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives exhibited broad-spectrum antiproliferative activity across a 60-cell line panel. Compounds from this series showed promising mean growth inhibition values, particularly against melanoma and renal cancer cell lines .

Synthesis and Structure-Activity Relationships

2.1 Synthesis

The synthesis of phenyl(pyridazin-3-yl)methanamine hydrochloride typically involves multi-step processes that begin with the formation of the pyridazine ring followed by the introduction of the phenyl group through various coupling reactions. The synthetic pathways often utilize starting materials such as substituted phenyl amines and pyridazine derivatives, leading to a range of analogs that can be screened for biological activity.

2.2 Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of phenyl(pyridazin-3-yl)methanamine hydrochloride derivatives. Studies have shown that modifications on the phenyl or pyridazine rings can significantly influence the potency and selectivity of these compounds against targeted pathogens or cancer cells. For example, the introduction of electron-donating or withdrawing groups on the phenyl ring has been correlated with enhanced antitrypanosomal activity .

Case Studies and Findings

| Study | Compound | Target | IC50 Value (μM) | Notes |

|---|---|---|---|---|

| Study 1 | 4-(2-methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine | Trypanosoma brucei | 0.38 | High selectivity and low cytotoxicity |

| Study 2 | Urea derivatives (1-phenyl-3-(4-(pyridin-3-yl)phenyl)) | Various cancer cell lines | Varies (10 µM screening) | Broad-spectrum antiproliferative activity |

| Study 3 | Pyrazolo[1,5-a]pyrimidines | Mycobacterium tuberculosis | Not specified | Potent inhibitors of mycobacterial ATP synthase |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Comparative Insights

Oxadiazole-containing analogs () exhibit improved metabolic stability and are frequently used in radiopharmaceuticals .

Substituent Effects: Chloro groups () increase electrophilicity, aiding in cross-coupling reactions for kinase inhibitor synthesis. Dihydrochloride salts () improve solubility but may reduce thermal stability compared to mono-hydrochlorides.

Applications :

- Pyridazine/pyrimidine derivatives are common in kinase inhibitors (e.g., anticancer agents) .

- Methanamine hydrochlorides with tetrazine or oxadiazole motifs are pivotal in click chemistry for PET tracer development .

Research Findings and Limitations

- Synthesis Challenges : Pyridazine derivatives often require multi-step syntheses (e.g., cyclization of hydrazines with diketones), whereas pyridine analogs are more straightforward to functionalize .

- Biological Activity : Oxadiazole and pyridazine scaffolds show promise in CNS-targeted therapies due to their ability to cross the blood-brain barrier .

- Data Gaps : Direct pharmacological data for phenyl(pyridazin-3-yl)methanamine hydrochloride is absent in the provided evidence; inferences are drawn from structural analogs.

Métodos De Preparación

General Synthetic Strategy

The synthesis of phenyl(pyridazin-3-yl)methanamine hydrochloride generally involves:

- Formation of a halogenated pyridazine intermediate , often 3-chloropyridazine derivatives, which serve as electrophilic substrates.

- Nucleophilic substitution or amination at the 3-position of the pyridazine ring by an amine or amine equivalent.

- Hydrolysis or deprotection steps to liberate the free amine.

- Salt formation by treatment with hydrochloric acid to yield the hydrochloride salt.

This approach avoids the use of lacrymatory and difficult-to-handle intermediates such as halomethyl pyridazines by using more stable diaryl imines or related intermediates.

Detailed Preparation Steps and Conditions

Preparation of 3-Chloropyridazine Intermediates

- Starting from hydrazone derivatives or 3-substituted pyridazine precursors, chlorination is achieved using reagents such as phosphorus oxychloride (POCl3).

- For example, refluxing hydrazone derivatives with POCl3 converts them into 3-chloropyridazine derivatives, which are key intermediates for further amination.

Formation of Diaryl Imines and Their Reaction with 2,3-Dichloropyridazine

- Diaryl imines are prepared by condensation of aromatic aldehydes with amines.

- These imines react with 2,3-dichloropyridazine in the presence of a base such as potassium carbonate or cesium carbonate.

- The reaction proceeds under mild conditions, often at temperatures ranging from 20°C to 130°C, in solvents like DMF, THF, or chlorinated solvents (e.g., dichloromethane).

- The base facilitates nucleophilic aromatic substitution at the 3-position of the pyridazine ring, displacing chlorine.

Hydrolysis to Obtain the Methanamine

- The product from the imine reaction is hydrolyzed under acidic or basic conditions to yield the free methanamine.

- Hydrolysis can be performed using acids such as hydrochloric acid, trifluoroacetic acid, acetic acid, or sulfuric acid, or bases like sodium hydroxide or potassium hydroxide.

- Preferred conditions involve mild temperatures (0°C to 40°C) and solvents such as water, ethers (THF), esters (ethyl acetate), or mixtures thereof.

Formation of Hydrochloride Salt

- The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, often in methanol or other suitable solvents.

- The salt formation improves the compound’s stability and crystallinity, facilitating isolation and purification.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature Range | Solvents | Notes |

|---|---|---|---|---|

| Diaryl imine formation | Aromatic aldehyde + amine | Ambient to reflux | Ethanol, DMF | Imine formation via condensation |

| Reaction with 2,3-dichloropyridazine | Base (K2CO3, Cs2CO3), 2,3-dichloropyridazine | 20°C to 130°C | DMF, THF, CH2Cl2, EtOAc | Nucleophilic aromatic substitution |

| Hydrolysis | Acid (HCl, TFA, AcOH) or base (NaOH, KOH) | 0°C to 40°C | Water, THF, EtOAc | Converts imines to free amine |

| Salt formation | HCl in MeOH or similar solvents | Ambient to 40°C | Methanol, EtOAc | Produces hydrochloride salt |

Yields and Purity

- The overall yield of phenyl(pyridazin-3-yl)methanamine hydrochloride via this route is typically at least 50%, with some processes reporting yields up to 90% for related intermediates.

- Purity is enhanced by recrystallization from methanol or ethanol and washing with solvents such as toluene or ethyl acetate.

- The hydrochloride salt form improves crystallinity and stability, facilitating purification.

Comparative Analysis of Bases and Solvents

| Parameter | Potassium Carbonate (K2CO3) | Cesium Carbonate (Cs2CO3) | Triethylamine (Et3N) | Sodium Hydroxide (NaOH) | Hydrochloric Acid (HCl) |

|---|---|---|---|---|---|

| Base Strength | Moderate | Stronger | Moderate | Strong | Acidic |

| Reaction Role | Facilitates substitution | Facilitates substitution | Used in hydrolysis | Hydrolysis | Salt formation, hydrolysis |

| Preferred Solvents | DMF, THF | DMF, THF | CH2Cl2, EtOAc | Water, EtOAc | Methanol, water |

| Typical Temp Range | 20–130°C | 20–130°C | 0–40°C | 0–40°C | Ambient to 40°C |

Research Findings and Notes

- The process avoids the use of toxic and lacrymatory halomethyl pyridazine intermediates, improving safety and selectivity.

- Reaction pressures are generally atmospheric, but can be adjusted if required.

- Equimolar or near-equimolar reactant ratios are preferred, though variations are possible to optimize yield.

- The use of diaryl imines as intermediates allows for versatility in substituent introduction on the phenyl ring, enabling structural diversity.

Summary Table of Preparation Route

| Step No. | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Imine formation | Aromatic aldehyde + amine, reflux in ethanol | Diaryl imine intermediate |

| 2 | Nucleophilic substitution | 2,3-Dichloropyridazine + diaryl imine + base (K2CO3) in DMF/THF | Substituted pyridazinyl-imine intermediate |

| 3 | Hydrolysis | Acid (HCl) or base (NaOH), mild temperature | Free phenyl(pyridazin-3-yl)methanamine |

| 4 | Salt formation | HCl in methanol, ambient temperature | Phenyl(pyridazin-3-yl)methanamine hydrochloride salt |

Q & A

Q. What are the established synthetic routes for phenyl(pyridazin-3-yl)methanamine hydrochloride, and what analytical techniques confirm its purity?

Methodological Answer: The synthesis typically involves coupling a pyridazine derivative with a phenylmethanamine precursor. Key steps include halogenation of the pyridazine ring, followed by nucleophilic substitution with a benzylamine derivative. For example:

Halogenation : Introduce a leaving group (e.g., Cl) at the pyridazin-3-yl position using PCl₅ or POCl₃ under reflux .

Amination : React with phenylmethanamine in the presence of a base (e.g., K₂CO₃) and a palladium catalyst (e.g., Pd(PPh₃)₄) for cross-coupling .

Salt Formation : Treat the free amine with HCl in an anhydrous solvent to form the hydrochloride salt .

Purity Confirmation :

- NMR (¹H/¹³C) to verify structural integrity and absence of unreacted intermediates .

- Mass Spectrometry (MS) for molecular weight validation .

- HPLC with UV detection to quantify purity (>95% threshold for research use) .

Q. What spectroscopic methods are critical for characterizing phenyl(pyridazin-3-yl)methanamine hydrochloride?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks to confirm the phenyl, pyridazine, and methanamine moieties. For example, aromatic protons appear at δ 7.2–8.5 ppm, while the amine proton (NH₂) is typically broad at δ 2.5–3.5 ppm .

- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-Cl bonds (if present, ~700 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Confirm the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₁ClN₃) .

- X-ray Crystallography (if crystalline): Resolve the 3D structure to validate stereochemistry and salt formation .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of phenyl(pyridazin-3-yl)methanamine hydrochloride while minimizing byproducts?

Methodological Answer:

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂) to enhance coupling efficiency .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to improve reaction kinetics .

- Temperature Control : Maintain 80–100°C during amination to balance reactivity and side reactions .

- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate the pure hydrochloride salt .

Q. What strategies resolve contradictions between theoretical and experimental reactivity data for phenyl(pyridazin-3-yl)methanamine hydrochloride?

Methodological Answer:

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reaction pathways and compare with experimental outcomes. For example, discrepancies in nucleophilic attack sites on the pyridazine ring can be modeled .

- Isotopic Labeling : Track reaction intermediates via ¹⁵N-labeled amines to validate mechanistic hypotheses .

- Side-Reaction Analysis : Characterize byproducts (e.g., dimerization via LC-MS) and adjust protecting groups (e.g., Boc) to suppress unwanted pathways .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in biological assays?

Methodological Answer:

- Solubility Enhancement : The hydrochloride salt increases aqueous solubility (e.g., >10 mg/mL in PBS) compared to the free base, facilitating in vitro studies .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The salt form may reduce hygroscopicity, improving shelf-life .

- Buffer Compatibility : Test solubility in biologically relevant buffers (e.g., Tris-HCl, pH 7.4) to ensure compatibility with cell-based assays .

Q. What are the best practices for designing experiments to assess the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

- In Vitro ADME :

- Permeability : Use Caco-2 cell monolayers to predict intestinal absorption .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- In Vivo PK :

- Dosing : Administer intravenously (IV) and orally (PO) in rodent models to calculate bioavailability (F%).

- Plasma Sampling : Collect time-point samples (0–24 hrs), extract with acetonitrile, and analyze via UPLC-MS .

- Data Interpretation : Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to derive AUC, t₁/₂, and clearance rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.